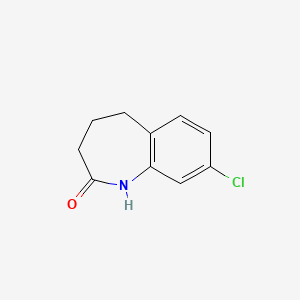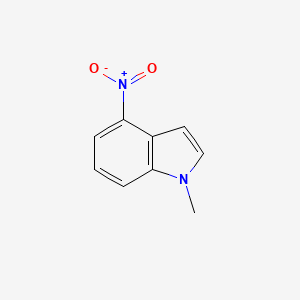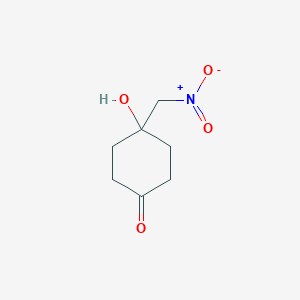![molecular formula C8H16O3 B1600702 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 133008-08-9](/img/structure/B1600702.png)
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Descripción general
Descripción
The compound “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” is a type of organic compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines (THIQs) with three chiral centers can be achieved in a step-efficient and selective manner without intermediate purification2. However, the exact synthesis process for “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” is not readily available.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For example, the mass spectrum of propan-1-ol provides information about its molecular structure3. However, the specific molecular structure analysis for “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” is not found in the available resources.Chemical Reactions Analysis
The chemical reactions of alcohols, such as propan-1-ol, have been extensively studied. For example, primary alcohols can be oxidized to form aldehydes, which can undergo further oxidation to form carboxylic acids4. However, the specific chemical reactions involving “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as melting point, boiling point, density, and solubility. For example, propan-1-ol has specific properties such as a boiling point of 97 °C and a density of 0.804 g/mL at 25 °C6. However, the specific physical and chemical properties of “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” are not detailed in the available resources.Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, propan-1-ol is a flammable liquid that can cause serious eye damage and may cause drowsiness or dizziness7. However, the specific safety and hazard information for “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” is not available in the resources.
Direcciones Futuras
The future directions for a compound often involve exploring its potential applications and improving its synthesis process. For instance, a methodology has been applied to the unique preparation of a potential bioactive compound with moderate yield, due to the retro-Michael reaction8. However, the specific future directions for “3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol” are not specified in the available resources.
Propiedades
IUPAC Name |
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448319 | |
| Record name | 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
CAS RN |
133008-08-9 | |
| Record name | 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

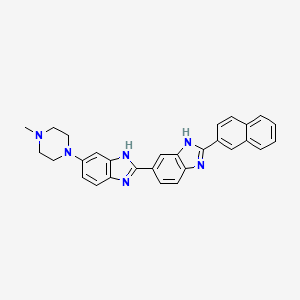
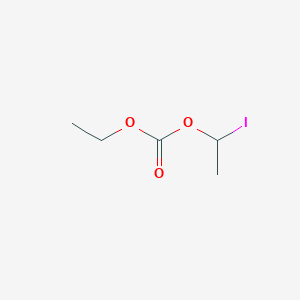
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
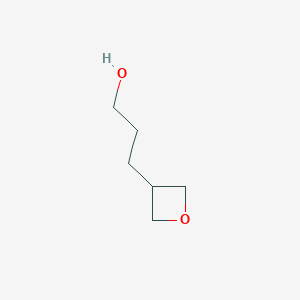
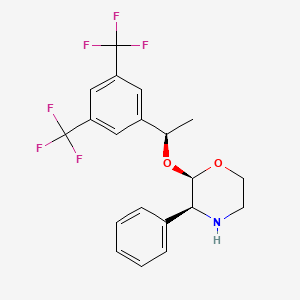
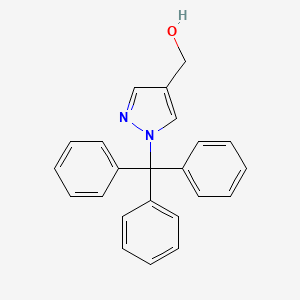
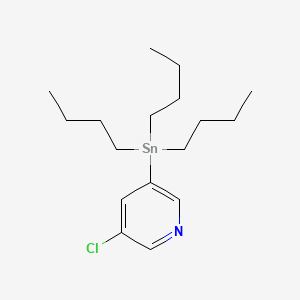
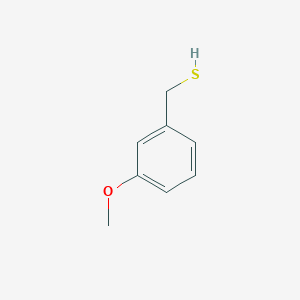
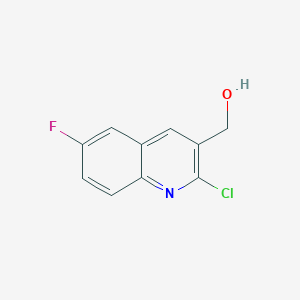
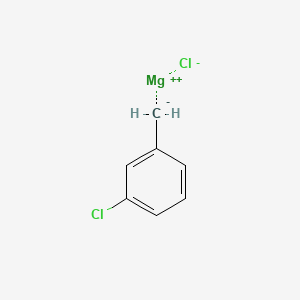
![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)
